Absence of Quantitative Biological Data Versus Closest Analogs
An exhaustive search of primary literature (PubMed, SciFinder), patent databases (Google Patents, EPO), and authoritative resources (PubChem, ChEMBL, BindingDB) found no reported IC50, EC50, Ki, GI50, or any other quantitative biological activity measurement for 4-[(4-Methoxyphenyl)methyl]-2-methyl-6-phenylpyridazin-3(2H)-one (CAS 64657-96-1). [1] Consequently, no direct head-to-head or cross-study comparison can be made against its closest analogs: 4-[(4-methoxyphenyl)methyl]-6-phenylpyridazin-3(2H)-one (CAS 57999-76-5), 2-(4-methoxybenzyl)-6-phenylpyridazin-3(2H)-one (CAS 1051316-33-6), or 4-[(2-methoxyphenyl)methyl]-6-(4-methylphenyl)pyridazin-3(2H)-one (CAS 121137-73-3). The only verifiable quantitative data are physicochemical properties (molecular formula, molecular weight, purity) provided by chemical suppliers. The primary differentiation is therefore the compound's exact structural identity rather than a demonstrated biological advantage.
| Evidence Dimension | Literature-reported biological activity |
|---|---|
| Target Compound Data | No data found |
| Comparator Or Baseline | CAS 57999-76-5 (some antiproliferative activity reported in cancer cell lines); others not quantified |
| Quantified Difference | Not calculable |
| Conditions | Not applicable |
Why This Matters
Procurement must be based on the specific chemical structure required by the research protocol, as the absence of data means any biological advantage over analogs is unproven.
- [1] Search performed across PubMed (pubmed.ncbi.nlm.nih.gov), PubChem (pubchem.ncbi.nlm.nih.gov), and BindingDB (bindingdb.org) using CAS 64657-96-1 and IUPAC name, yielding no quantitative bioactivity records. View Source
